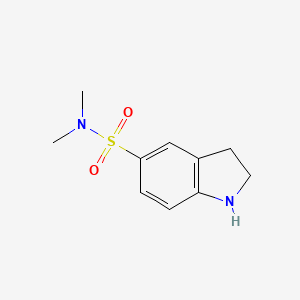

N,N-Dimethylindoline-5-Sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBHIQIVIFMZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371146 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99169-99-0 | |

| Record name | N,N-Dimethylindoline-5-Sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylindoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N,N-Dimethylindoline-5-Sulfonamide chemical properties"

An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylindoline-5-Sulfonamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its spectroscopic signature, chemical reactivity, and applications. The content is structured to deliver both foundational knowledge and practical insights for researchers, chemists, and drug development professionals engaged in leveraging this versatile molecular scaffold.

Introduction and Strategic Importance

This compound is a bicyclic organic compound featuring a fused benzene and pyrrole ring system (indoline) functionalized with a sulfonamide group at the 5-position.[1] The sulfonamide nitrogen is further substituted with two methyl groups, which enhances its lipophilicity and influences its biological interactions.[1]

The strategic importance of this molecule stems from the proven bioactivity of its core components:

-

The Indoline Scaffold: A privileged structure in medicinal chemistry, forming the basis of numerous pharmaceuticals. Its non-planar, saturated heterocyclic portion allows for specific three-dimensional interactions with biological targets.

-

The Sulfonamide Moiety: A critical pharmacophore responsible for the therapeutic effects of a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[2][3]

The combination of these two motifs makes this compound a valuable intermediate for synthesizing novel therapeutic agents, particularly in oncology, where inhibitors of tumor-associated carbonic anhydrase isoforms (CA IX and XII) are actively pursued.[2][3] It also serves as a precursor in the development of specialized dyes and other functional organic materials.[1]

Core Chemical and Physical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,3-dihydro-N,N-dimethyl-1H-indole-5-sulfonamide; 5-(N,N-Dimethylsulphamoyl)indoline | [1][4][5] |

| CAS Number | 99169-99-0 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [1][4] |

| Molecular Weight | 226.30 g/mol | [1] |

| Appearance | Powder | [1] |

| Predicted XlogP | 1.4 | [6] |

| Monoisotopic Mass | 226.0776 Da | [6] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is a multi-step process starting from commercially available indoline. The workflow is designed to logically build the target molecule by first protecting the reactive indoline nitrogen, then introducing the sulfonamide group, and finally performing the requisite N,N-dimethylation.

Detailed Experimental Protocol

This protocol synthesizes established procedures for analogous compounds into a coherent and reliable workflow.[2][3][7]

Step 1: Synthesis of 1-Acetylindoline (Protection)

-

Causality: The secondary amine of the indoline ring is nucleophilic and would react with chlorosulfonic acid in the next step. Acetylation protects this amine, directing sulfonation to the electron-rich aromatic ring.

-

To a stirred solution of indoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used without further purification.

Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride

-

Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the aromatic ring, primarily at the para-position (position 5) due to the activating, ortho-para directing nature of the acetyl-amino group.

-

Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a gas trap.

-

Add 1-acetylindoline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 1-acetylindoline-5-sulfonyl chloride.[3][7]

Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide

-

Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by nucleophilic attack from ammonia.

-

Add the crude 1-acetylindoline-5-sulfonyl chloride (1.0 eq) to a solution of aqueous ammonium hydroxide (excess) in tetrahydrofuran (THF) at room temperature.[3]

-

Stir the mixture for 1 hour.

-

Concentrate the solution in vacuo to remove THF.

-

Adjust the pH of the remaining aqueous solution to ~7 with 1N HCl, causing the product to precipitate.

-

Filter the solid, wash with water, and dry to yield 1-acetylindoline-5-sulfonamide.[3]

Step 4: Synthesis of Indoline-5-sulfonamide (Deprotection)

-

Causality: Acid-catalyzed hydrolysis removes the N-acetyl protecting group, regenerating the secondary amine of the indoline ring.

-

Suspend 1-acetylindoline-5-sulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain indoline-5-sulfonamide.[2]

Step 5: Synthesis of this compound

-

Causality: The primary sulfonamide is selectively N,N-dimethylated. While traditional reagents like dimethyl sulfate are effective, N,N-dimethylformamide dimethylacetal (DMF-DMA) offers a safer alternative that generates its own base and volatile byproducts.[8]

-

Suspend indoline-5-sulfonamide (1.0 eq) in a suitable solvent like DMF.

-

Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (2.5 eq).

-

Heat the reaction mixture (e.g., to 110 °C) and monitor by TLC. The reaction may take several hours.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude product is then purified.

Purification: The final product is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. The resulting pure fractions are combined and concentrated to yield this compound as a solid.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data provides a reference fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The proton ortho to the sulfonamide group will appear as a singlet or narrow doublet, while the other two protons will show doublet and doublet-of-doublets splitting patterns. Indoline CH₂: Two triplets in the range of δ 3.0-4.2 ppm, corresponding to the -CH₂-CH₂-N- protons. N-Methyl Protons: A sharp singlet at approximately δ 2.7-2.9 ppm, integrating to 6H.[9][10] Indoline NH: A broad singlet (if not fully substituted), which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-155 ppm. Indoline Carbons: Aliphatic signals around δ 28-55 ppm. N-Methyl Carbons: A signal around δ 38 ppm. |

| IR Spectroscopy | S=O Stretching: Two strong characteristic absorption bands for the sulfonamide group: an asymmetric stretch at ~1340-1320 cm⁻¹ and a symmetric stretch at ~1160-1140 cm⁻¹.[11][12] S-N Stretching: A band in the range of 930-900 cm⁻¹.[11] C-H Stretching: Aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) bands. N-H Stretching: A band around 3350 cm⁻¹ for the indoline nitrogen may be present. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: The calculated m/z for C₁₀H₁₅N₂O₂S⁺ is 227.08. The observed mass should be within a narrow tolerance of this value.[6] |

Chemical Reactivity and Stability

-

Reactivity: The primary site of further reactivity is the indoline nitrogen (N-1). It can undergo a variety of transformations common to secondary amines, such as acylation, alkylation, or arylation, to generate a library of derivatives.[2] This versatility is a key reason for its utility as a synthetic intermediate. The sulfonamide group is generally robust and unreactive under standard synthetic conditions.

-

Stability: The compound is stable under normal laboratory conditions. However, its stability can be influenced by environmental factors such as extreme pH and high temperatures.[1] It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the development of targeted therapeutics and functional materials.

-

Carbonic Anhydrase Inhibition: The unsubstituted parent core, indoline-5-sulfonamide, has been extensively studied for the inhibition of cancer-related carbonic anhydrases IX and XII.[2][3] These enzymes are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting cancer progression and drug resistance.[2] this compound serves as an important control compound or an intermediate for creating more complex derivatives targeting these enzymes.

-

Medicinal Chemistry Scaffold: The ability to functionalize the N-1 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing various acyl or alkyl groups, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.[2]

-

Dye Synthesis: The electronic properties of the indoline ring system make it a suitable precursor for the synthesis of various dyes.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment.

Conclusion

This compound is a well-defined chemical entity with a robust set of properties that make it a highly valuable tool for chemical and pharmaceutical research. Its straightforward, multi-step synthesis and the dual functionality of the indoline and sulfonamide groups provide a versatile platform for creating diverse molecular libraries. Its established link to carbonic anhydrase inhibition underscores its potential in the development of novel anticancer agents. This guide provides the foundational and practical knowledge necessary for researchers to confidently incorporate this compound into their discovery and development workflows.

References

- P&S Chemicals.

- Blotny, G. CAS 99169-99-0: this compound.

- Jo, Y., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central.

- ChemicalBook. 99169-99-0(this compound) Product Description.

- ChemicalBook. This compound | 99169-99-0.

- Smith, A. B., et al. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal. Synlett.

- ResearchGate.

- Jios, J. L., et al. (2005).

- PubChemLite. This compound (C10H14N2O2S).

- MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides.

- Journal of the Chemical Society. (1955). The infrared spectra of some sulphonamides.

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC - NIH.

- ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

- ChemicalBook. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum.

Sources

- 1. CAS 99169-99-0: this compound [cymitquimica.com]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 99169-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum [chemicalbook.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N-Dimethylindoline-5-sulfonamide (CAS No. 99169-99-0)

This guide provides a comprehensive technical overview of N,N-Dimethylindoline-5-sulfonamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its physicochemical properties, synthesis, potential applications, and safe handling protocols, grounded in authoritative scientific literature.

Introduction and Chemical Identity

This compound, identified by the CAS number 99169-99-0, is an organic compound featuring a bicyclic indoline core functionalized with a dimethylsulfonamide group. The indoline structure, consisting of a fused benzene and pyrrole ring, imparts unique electronic properties, while the sulfonamide moiety is a well-established pharmacophore in numerous therapeutic agents. The presence of two methyl groups on the sulfonamide nitrogen enhances its lipophilicity, which can significantly influence its biological activity and interactions with molecular targets. This compound is primarily utilized in research and development, particularly as a building block in the synthesis of novel therapeutic agents and functional dyes.

Synonyms:

-

1H-Indole-5-sulfonamide, 2,3-dihydro-N,N-dimethyl-

-

2,3-Dihydro-1H-indole-5-sulfonic acid dimethylamide

-

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 99169-99-0 | Internal Database |

| Molecular Formula | C₁₀H₁₄N₂O₂S | |

| Molecular Weight | 226.30 g/mol | |

| Melting Point | 109-110 °C | Matrix Scientific |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in DMSO and methanol. | Inferred from general sulfonamide properties |

| Predicted XlogP | 1.4 | PubChemLite |

| Predicted ¹H NMR | Signals corresponding to aromatic, aliphatic (indoline ring), and N-methyl protons are expected. | Inferred from related structures |

| Predicted ¹³C NMR | Signals for aromatic, aliphatic, and N-methyl carbons are anticipated. | Inferred from related structures |

| Predicted IR Spectrum | Characteristic peaks for S=O stretching (asymmetric and symmetric), C-N stretching, and aromatic C-H bending are expected. | Inferred from general sulfonamide spectra |

| Predicted Mass Spectrum | [M+H]⁺: 227.08488 m/z, [M+Na]⁺: 249.06682 m/z | PubChemLite |

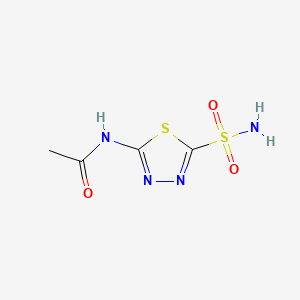

Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a cornerstone of medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] this compound, as a member of this class, holds significant promise, particularly in the development of enzyme inhibitors.

Carbonic Anhydrase Inhibition

A primary area of investigation for indoline-5-sulfonamides is the inhibition of carbonic anhydrases (CAs).[3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3] The development of selective CA inhibitors is a promising strategy for cancer therapy.[3]

Caption: Mechanism of carbonic anhydrase IX inhibition by sulfonamides.

Potential as Antimicrobial Agents

The sulfonamide class of drugs were the first synthetic antimicrobial agents to be widely used.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[4] As mammals obtain folic acid from their diet, this pathway is an attractive target for selective antibacterial therapy.[4] While the specific antimicrobial activity of this compound has not been extensively reported, its structural similarity to known sulfonamide antibiotics suggests potential in this area.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the analysis of sulfonamides, which can be adapted for this compound. This method is crucial for assessing purity, monitoring reaction progress, and for pharmacokinetic studies.

Objective: To determine the purity of a sample of this compound using reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer component)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

-

Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution onto the C18 column.

-

Run the analysis using an isocratic or gradient elution program.

-

Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 260 nm).[5]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the area of the peak for each standard and the sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the sample from the calibration curve and calculate its purity.

-

Safety and Handling

As a research chemical, this compound should be handled with care in a well-ventilated laboratory. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling sulfonamide compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use a fume hood or other local exhaust ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Chem-Space. This compound. Available from: [Link]

-

PubChemLite. This compound (C10H14N2O2S). Available from: [Link]

-

MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]

-

University of Washington. Sulfonamides - pharmacology 2000. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. ANTIMICROBIAL SULFONAMIDE DRUGS. Available from: [Link]

-

Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

-

ResearchGate. Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 99169-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Indoline Sulfonamides

Abstract

This technical guide provides a comprehensive exploration of the mechanisms of action of indoline sulfonamides, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. We delve into the two primary pathways through which these molecules exert their effects: inhibition of carbonic anhydrase and disruption of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven experimental protocols. Our approach is grounded in scientific integrity, providing a self-validating framework for the investigation of indoline sulfonamides.

Introduction: The Versatile Indoline Sulfonamide Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse biological activities.[1][2] When functionalized with a sulfonamide group, this scaffold gives rise to the indoline sulfonamide class of molecules, which have garnered substantial interest for their potent and varied mechanisms of action. This guide will focus on the two most prominent and well-characterized of these mechanisms: the inhibition of carbonic anhydrase isoenzymes and the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Understanding these distinct yet impactful mechanisms is crucial for the rational design and development of novel therapeutics based on the indoline sulfonamide framework.

Mechanism I: Inhibition of Carbonic Anhydrase

A significant number of indoline sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation and various physiological processes.[3]

The Role of Carbonic Anhydrase in Oncology

In the context of cancer, certain CA isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in response to the hypoxic tumor microenvironment.[3][5] This overexpression leads to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to conventional therapies.[3] Therefore, the inhibition of tumor-associated CAs is a validated and promising strategy in anticancer drug discovery.

Molecular Mechanism of Inhibition

Indoline sulfonamides, like other sulfonamide-based CA inhibitors, function by coordinating with the zinc ion in the active site of the enzyme. The sulfonamide moiety (–SO₂NH₂) binds to the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.[6] The indoline core and its various substituents play a crucial role in determining the affinity and selectivity of the inhibitor for different CA isoforms.[3]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key features of indoline sulfonamides that govern their CA inhibitory activity:

-

The Sulfonamide Group: This is the primary zinc-binding group and is essential for inhibitory activity.

-

The Indoline Core: This scaffold serves as a versatile framework that can be modified to enhance binding affinity and selectivity.

-

Substituents on the Indoline Nitrogen: Acylation of the indoline nitrogen has been shown to significantly impact the inhibitory potency against different CA isoforms.[3]

-

Substituents on the Benzene Ring: Modifications to the aromatic portion of the indoline scaffold can influence interactions with amino acid residues in the active site, thereby affecting selectivity.

Signaling Pathway: Impact of Carbonic Anhydrase Inhibition

The inhibition of tumor-associated CAs by indoline sulfonamides leads to a disruption of pH regulation in the tumor microenvironment. This can result in increased intracellular pH and decreased extracellular pH, ultimately leading to reduced tumor cell proliferation, invasion, and enhanced sensitivity to other anticancer agents.

Caption: Inhibition of Carbonic Anhydrase IX/XII by Indoline Sulfonamides.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activities (Ki values) of selected indoline sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Indoline-5-sulfonamide 4f | >10000 | 105.4 | 132.8 | 41.3 | [3] |

| Indoline-5-sulfonamide 4g | 127.3 | 89.2 | 265.1 | 68.4 | [3] |

| Indoline-5-sulfonamide 4h | 156.9 | 98.7 | 345.8 | 55.9 | [3] |

| Indolin-2-one sulfonamide 6c | 42.0 | 9.4 | - | 4.0 | [7] |

| Indolin-2-one sulfonamide 9c | 567.9 | 7.7 | - | 13.2 | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This protocol describes a method for determining the inhibitory activity of indoline sulfonamides against carbonic anhydrase using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

Rationale for Experimental Choice: The stopped-flow technique is essential for studying the rapid kinetics of enzymatic reactions like CO₂ hydration by carbonic anhydrase, which occurs on a millisecond timescale.[8][9][10][11][12] This method allows for the rapid mixing of reactants and the immediate measurement of the initial reaction rate before the reaction reaches equilibrium, providing accurate determination of kinetic parameters and inhibition constants.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II, hCA IX)

-

Indoline sulfonamide inhibitor stock solution (in DMSO)

-

HEPES buffer (20 mM, pH 7.4)

-

Na₂SO₄ (for maintaining constant ionic strength)

-

Phenol red indicator (0.2 mM)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the indoline sulfonamide inhibitor in HEPES buffer.

-

Prepare a solution of the CA enzyme in HEPES buffer.

-

Prepare a solution of phenol red indicator in HEPES buffer.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Assay Execution:

-

Load the enzyme solution (with or without the inhibitor) into one syringe of the stopped-flow instrument.

-

Load the CO₂-saturated water containing the phenol red indicator into the other syringe.

-

Rapidly mix the two solutions in the instrument's mixing chamber.

-

Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid. The initial rate of the CA-catalyzed CO₂ hydration reaction is followed for a period of 10–100 seconds.

-

-

Data Analysis:

-

Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate inhibition constants (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Mechanism II: Inhibition of Tubulin Polymerization

Another well-established mechanism of action for a distinct class of indoline sulfonamides is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13][14][15][16] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.

The Role of Microtubules in Cell Division

During mitosis, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is crucial for this process.

Molecular Mechanism of Inhibition

Certain indoline sulfonamides act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[13] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies for indoline sulfonamide-based tubulin inhibitors have identified key structural features:

-

The Indoline Scaffold: Serves as a rigid core for the molecule.

-

The Arylsulfonyl Group: Modifications to this group can significantly impact antiproliferative activity and tubulin inhibition.[13]

-

The Benzamide Moiety: The presence and substitution pattern of a benzamide group can enhance tubulin inhibitory potency.[13]

Signaling Pathway: Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by indoline sulfonamides triggers a cascade of signaling events, culminating in apoptotic cell death.

Caption: Signaling Cascade Following Tubulin Polymerization Inhibition.

The G2/M arrest is mediated by the activation of the spindle assembly checkpoint, which prevents the cell from proceeding to anaphase until all chromosomes are properly attached to the mitotic spindle. This prolonged mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.[17][18][19][20][21] The cell cycle arrest is orchestrated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the cyclin B/CDK1 complex is a key driver of entry into mitosis, and its activity is tightly regulated.[22][23][24] Disruption of the mitotic spindle activates a checkpoint that maintains high cyclin B/CDK1 activity, leading to mitotic arrest.

Quantitative Data: Tubulin Polymerization Inhibition and Antiproliferative Activity

The following table presents the tubulin polymerization inhibitory activity (IC₅₀ values) and antiproliferative activity (IC₅₀ values) against various cancer cell lines for representative indoline sulfonamides.

| Compound | Tubulin Polymerization (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Reference |

| Benzamide 9 | 1.1 | 0.079 | - | - | [13] |

| Indole derivative 35a | 1.34 | 0.51 | 0.65 | 0.71 | [14] |

| Fused indole 21 | 0.15 | - | - | - | [14] |

| Bisindole 30 | - | - | - | 7.37 (HepG2) | [25] |

| Monoindole 4 | - | 71.68 | - | 69.68 (HepG2) | [25] |

Experimental Protocols for Validating Tubulin Inhibition

A multi-faceted approach is necessary to confirm that an indoline sulfonamide acts as a tubulin polymerization inhibitor. This involves a combination of in vitro biochemical assays and cell-based assays.

Rationale for Experimental Choice: A fluorescence-based assay is often preferred over traditional turbidity-based methods due to its increased sensitivity, better signal-to-noise ratio, and suitability for high-throughput screening.[1][26][27][28] This method allows for the use of lower tubulin concentrations, making it more cost-effective.

Materials:

-

Purified tubulin (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Indoline sulfonamide test compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indoline sulfonamide, colchicine, and DMSO in General Tubulin Buffer.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and fluorescent reporter.

-

Initiate Polymerization: Add the test compound, positive control, or negative control to the respective wells to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value by plotting the maximum polymerization rate or the final polymer mass against the logarithm of the inhibitor concentration.

Rationale for Experimental Choice: The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines. It provides a quantitative measure of cell viability, which is expected to decrease in the presence of an effective tubulin inhibitor.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indoline sulfonamide for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Rationale for Experimental Choice: This assay directly assesses the effect of the compound on cell cycle progression. A compound that inhibits tubulin polymerization is expected to cause an accumulation of cells in the G2/M phase.

Procedure:

-

Cell Treatment: Treat cancer cells with the indoline sulfonamide at its IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Rationale for Experimental Choice: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway, providing mechanistic insight into how the compound induces cell death.

Procedure:

-

Protein Extraction: Treat cells with the indoline sulfonamide, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Indoline sulfonamides represent a versatile and promising class of compounds with at least two distinct and potent mechanisms of action. As inhibitors of carbonic anhydrase, they offer a targeted approach to disrupt the tumor microenvironment, while as inhibitors of tubulin polymerization, they provide a powerful means to induce cell cycle arrest and apoptosis in cancer cells. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the continued development of indoline sulfonamide-based therapeutics. By leveraging the structure-activity relationship insights and employing a systematic, self-validating experimental framework, researchers can effectively advance the discovery and optimization of novel drug candidates from this valuable chemical class.

References

-

Blagosklonny, M. V., & Fojo, T. (1999). Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1. The Journal of biological chemistry, 274(46), 32913–32917. [Link]

-

Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

-

Perez, A., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2609. [Link]

-

D'Arcy, B. M., et al. (2019). Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. Cancers, 11(4), 545. [Link]

-

Hölzel Biotech. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

-

Alafeefy, A. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]

-

Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. [Link]

-

ResearchGate. (n.d.). BCL2 family inhibitors and their effect in combination with MTAs. [Link]

-

Semantic Scholar. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

-

ResearchGate. (n.d.). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. [Link]

-

University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]

-

Park, H. J., et al. (2019). 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. European Journal of Medicinal Chemistry, 162, 463-477. [Link]

-

Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

-

Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? [Link]

-

Li, C. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (100), e52826. [Link]

-

Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1587. [Link]

-

ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

-

ResearchGate. (n.d.). 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. [Link]

-

Fourest-Lieuvin, A. (2006). Microtubule regulation in mitosis: tubulin phosphorylation by the cyclin-dependent kinase Cdk1. Molecular biology of the cell, 17(3), 1041–1050. [Link]

-

Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

-

Wikipedia. (n.d.). Stopped-flow. [Link]

-

Songsiang, U., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31697–31713. [Link]

-

Westphal, D., et al. (2014). The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. Experimental & molecular medicine, 46(5), e94. [Link]

-

Wikipedia. (n.d.). Bcl-2 family. [Link]

-

Taha, M., et al. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. Bioorganic & medicinal chemistry, 26(1), 124–135. [Link]

-

ResearchGate. (n.d.). CA II and IX and inhibition values of sulfonamides 50–62. KI values are... [Link]

-

Lim, S., & Kaldis, P. (2013). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cold Spring Harbor perspectives in medicine, 3(3), a008918. [Link]

-

Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Animated biology With arpan. (2023, November 17). Cell cycle regulation by cyclin and CDK | what is cyclin and Cyclin dependent kinase? | Cell bio [Video]. YouTube. [Link]

-

Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(5), 1856-1870. [Link]

-

Asghar, U., et al. (2015). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International journal of biomedical science : IJBS, 11(2), 89–104. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microtubule regulation in mitosis: tubulin phosphorylation by the cyclin-dependent kinase Cdk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 10. agilent.com [agilent.com]

- 11. biologic.net [biologic.net]

- 12. Stopped-flow - Wikipedia [en.wikipedia.org]

- 13. 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 22. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. selectscience.net [selectscience.net]

- 27. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylindoline-5-Sulfonamide

Foreword: Understanding the "Why" Behind the "How"

In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which its therapeutic potential is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides an in-depth exploration of N,N-Dimethylindoline-5-sulfonamide, a molecule of significant interest within medicinal chemistry. Our approach transcends a simple recitation of data. As a Senior Application Scientist, the intent is to illuminate the causal links between a property and its implication in research, providing the "why" that empowers researchers to make informed decisions in their experimental designs. The protocols detailed herein are presented as self-validating systems, emphasizing the scientific integrity required in this field.

Molecular Identity and Structural Elucidation

This compound is an organic compound featuring a bicyclic indoline core, a sulfonamide functional group, and two methyl groups on the sulfonamide nitrogen.[1] This unique combination of structural motifs imparts specific electronic and lipophilic characteristics that are crucial to its biological activity.[1]

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[2] |

| CAS Number | 99169-99-0[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂S[1][4] |

| Molecular Weight | 226.30 g/mol [1][4] |

| Canonical SMILES | CN(C)S(=O)(=O)c1ccc2c(CCN2)c1[1] |

| InChI Key | RTBHIQIVIFMZDZ-UHFFFAOYSA-N[5] |

The indoline scaffold, a reduced form of indole, provides a three-dimensional structure that can facilitate specific interactions with biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions, particularly in metalloenzymes.[6][7] The N,N-dimethyl substitution increases the molecule's lipophilicity, which can influence its membrane permeability and solubility.[1]

Rationale for Structural Characterization

The unambiguous confirmation of a compound's structure is a critical first step in any research endeavor. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, ensuring its identity and purity. The choice of spectroscopic methods is dictated by the functional groups present in this compound.

Figure 1: Workflow for the structural elucidation of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Significance in Drug Development |

| Melting Point | 109-111 °C[4] | Indicator of purity and lattice energy. Affects dissolution rate. |

| Boiling Point (Predicted) | 389.8 ± 52.0 °C[4] | Relevant for purification and stability at high temperatures. |

| Density (Predicted) | 1.256 ± 0.06 g/cm³[4] | Useful for formulation and process development. |

| pKa (Predicted) | The sulfonamide proton is weakly acidic, with a predicted pKa in the range of 9-11. The indoline nitrogen is weakly basic. | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.[8] |

| LogP (Predicted) | 1.4[9] | A measure of lipophilicity, which influences membrane permeability and potential for non-specific binding. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Crucial for formulation and achieving therapeutic concentrations. |

The Critical Role of Ionization (pKa)

The pKa of a molecule dictates its charge state at a given pH. For this compound, the sulfonamide proton is the most acidic, while the indoline nitrogen is basic. The ionization state is critical because it affects:

-

Solubility: Ionized species are generally more water-soluble.

-

Permeability: Neutral species are typically more membrane-permeable (Lipinski's Rule of 5).[10]

-

Target Binding: The charge state can dramatically alter the binding affinity to a biological target.

Figure 2: The central role of pKa in determining the biological activity of a drug candidate.

Experimental Protocols for Physicochemical Characterization

The following protocols are standard methodologies for determining the key physicochemical properties of sulfonamide-containing compounds.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point. A narrow melting point range (e.g., < 2 °C) is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Protocol: Shake-Flask Solubility Measurement [11]

-

Solution Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[12]

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve. For a monoprotic acid, the pKa is the pH at which the acid is 50% ionized.

-

Software Analysis: Utilize specialized software to analyze the titration curve and calculate the pKa values.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Expected Characteristic IR Absorptions:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Indoline) | Stretching | 3300-3500 (secondary amine) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1317-1344[14] |

| S=O (Sulfonamide) | Symmetric Stretching | 1147-1187[14] |

| S-N (Sulfonamide) | Stretching | 906-924[14] |

| C=C (Aromatic) | Stretching | 1450-1600 |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons: 6.5-8.0 ppm

-

Indoline N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent.

-

Indoline CH₂ Protons: 2.5-3.5 ppm

-

N-Methyl Protons: 2.5-3.0 ppm (singlet)

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: 110-150 ppm

-

Indoline CH₂ Carbons: 20-50 ppm

-

N-Methyl Carbons: 30-40 ppm

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[15]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): m/z = 226.0776 (for the monoisotopic mass)[5]

-

Common Fragments: Fragmentation may occur at the S-N bond and within the indoline ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Ionization: The sample is ionized by applying a high voltage to a capillary through which the sample is passed.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Significance in Drug Discovery and Development

The indoline-5-sulfonamide scaffold is of particular interest as it has been shown to be a potent inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[16][17] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which contributes to tumor progression and drug resistance.[16] this compound and its derivatives are therefore being investigated for their potential as anticancer agents.[16][17] A thorough understanding of the physicochemical properties of this core structure is essential for the rational design of more potent and selective inhibitors with improved pharmacokinetic profiles.

Conclusion

This compound is a molecule with a rich chemical architecture that presents both opportunities and challenges in drug development. Its physicochemical properties, from its solid-state characteristics to its behavior in solution, are intricately linked to its potential biological activity. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules. By grounding our experimental choices in a deep understanding of the underlying chemical principles, we can more effectively navigate the path from a promising lead compound to a potential therapeutic agent.

References

- 1. CAS 99169-99-0: this compound [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 99169-99-0 [chemicalbook.com]

- 4. 99169-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. ajchem-b.com [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. n,n-Dimethyl-3,4-dihydroquinoline-1(2h)-sulfonamide | C11H16N2O2S | CID 223616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethylindoline-5-Sulfonamide

Introduction

N,N-Dimethylindoline-5-sulfonamide is a bicyclic organic compound featuring a fused benzene and pyrrole ring system, characteristic of an indoline core.[1] The presence of a sulfonamide functional group, a key pharmacophore in many therapeutic agents, imparts specific chemical and biological properties.[2] These compounds are of significant interest in medicinal chemistry and drug development.[3] The precise structural confirmation of such molecules is a critical prerequisite for understanding their reactivity, mechanism of action, and for ensuring safety and efficacy in any potential application.

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound. It is designed for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical sciences. We will move beyond a simple listing of techniques to a deeper analysis of why specific experimental choices are made and how the resulting data streams are integrated to provide an unambiguous structural assignment. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

The foundational molecular characteristics of this compound are summarized below:

| Property | Value |

| CAS Number | 99169-99-0[4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂S[1][4][6] |

| Molecular Weight | 226.3 g/mol [1][6] |

| IUPAC Name | N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide[7] |

The Strategic Workflow for Structure Elucidation

Caption: A strategic workflow for the structure elucidation of this compound.

Part 1: Purity Assessment and Molecular Formula Determination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: Before any detailed structural analysis, it is imperative to confirm the purity of the analyte. The presence of impurities, such as starting materials or reaction byproducts, can lead to extraneous signals in spectroscopic data, complicating interpretation. Reverse-phase HPLC (RP-HPLC) is the gold-standard for assessing the purity of substituted indoles and related compounds due to its high resolution and sensitivity.

Experimental Protocol: RP-HPLC

-

Objective: To determine the purity of the this compound sample.

-

Instrumentation: A standard HPLC system equipped with a C18 column, UV detector, and autosampler.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in methanol.

-

Further dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

-

Gradient Program: Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, we can deduce a unique molecular formula, which is a critical step in structure elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides, typically producing the protonated molecule [M+H]⁺.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 227.08488 |

| [M+Na]⁺ | 249.06682 |

| [M-H]⁻ | 225.07032 |

Data sourced from PubChemLite.[7][8]

Experimental Protocol: ESI-Q-TOF HRMS

-

Objective: To determine the accurate mass and confirm the elemental composition of the molecule.

-

Instrumentation: An ESI Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Sample Preparation: Dilute the HPLC stock solution (1 mg/mL in methanol) to approximately 10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Scan Range: 50 - 500 m/z.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis: The measured m/z of the most abundant ion (expected to be [M+H]⁺) is compared to the theoretical mass for the proposed formula C₁₀H₁₄N₂O₂S. A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.

Trustworthiness: The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[9] Another characteristic fragmentation is the cleavage of the sulfonamide bond.[3]

-

Predicted Fragmentation: Collision-induced dissociation (CID) of the m/z 227.08 parent ion is expected to yield fragment ions corresponding to the loss of the dimethylamino group, the entire sulfonamide moiety, and the characteristic loss of SO₂.

Part 2: Functional Group and Connectivity Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see characteristic absorptions for the N-H bond of the indoline, the S=O bonds of the sulfonamide, and the C-H bonds of the aromatic and aliphatic portions.

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3300 | Medium | N-H Stretch (Indoline) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1340 - 1310 | Strong | Asymmetric SO₂ Stretch[1][10] |

| ~1160 - 1140 | Strong | Symmetric SO₂ Stretch[1][10] |

| ~930 - 900 | Medium | S-N Stretch[1][10] |

Experimental Protocol: FTIR-ATR

-

Objective: To identify the key functional groups.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions of the major absorption bands are correlated with known functional group frequencies to confirm the presence of the sulfonamide and indoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity of a molecule in solution.[11] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. Advanced 2D NMR techniques like COSY and HMBC are then used to piece together the complete molecular structure.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.6 | d | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing SO₂N(CH₃)₂ group. |

| ~7.4 - 7.5 | s | 1H | H-6 | Aromatic proton with minimal coupling. |

| ~6.6 - 6.7 | d | 1H | H-7 | Aromatic proton ortho to the electron-donating NH group. |

| ~3.6 - 3.7 | t | 2H | H-2 | Aliphatic protons adjacent to the indoline nitrogen. |

| ~3.0 - 3.1 | t | 2H | H-3 | Aliphatic protons adjacent to the aromatic ring. |

| ~2.7 | s | 6H | N(CH₃)₂ | Six equivalent protons of the two methyl groups on the sulfonamide nitrogen. |

| ~4.0 (broad) | s | 1H | N-H | Exchangeable proton of the indoline nitrogen. |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 | C-7a | Aromatic carbon adjacent to the indoline nitrogen. |

| ~135 | C-5 | Aromatic carbon directly attached to the sulfonamide group. |

| ~130 | C-3a | Aromatic carbon at the fusion of the two rings. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~110 | C-7 | Aromatic CH carbon shielded by the NH group. |

| ~48 | C-2 | Aliphatic carbon adjacent to the indoline nitrogen. |

| ~38 | N(CH₃)₂ | Carbon of the two equivalent methyl groups. |

| ~29 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: NMR Spectroscopy

-

Objective: To determine the complete proton and carbon framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) for ¹H NMR.

-

For ¹³C NMR, a more concentrated sample (~20-30 mg) may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D NMR spectra: COSY (to identify H-H couplings) and HMBC (to identify long-range H-C couplings, crucial for connecting fragments).

-

-

Data Processing & Interpretation:

-

The spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts are referenced to the residual solvent peak.

-

¹H NMR: Integrate peaks to determine proton ratios. Analyze splitting patterns (multiplicity) to deduce adjacent protons.

-

¹³C NMR: Identify the number of unique carbon environments.

-

COSY: Correlate coupled protons, for example, the triplet at δ ~3.6 ppm (H-2) should show a correlation to the triplet at δ ~3.0 ppm (H-3), confirming the -CH₂-CH₂- moiety of the indoline ring.

-

HMBC: This is key to confirming the overall structure. For example, the protons of the N(CH₃)₂ group (δ ~2.7 ppm) should show a correlation to the carbon attached to the sulfonyl group (C-5, δ ~135 ppm). The aromatic protons will show correlations to adjacent and two- to three-bond distant carbons, allowing for unambiguous assignment of the substitution pattern on the benzene ring.

-

Caption: NMR data integration workflow for final structure confirmation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By first establishing purity with HPLC, then determining the exact molecular formula via HRMS, identifying functional groups with FTIR, and finally mapping the complete atomic connectivity with a suite of NMR experiments, an unambiguous and robust structural assignment can be achieved. This guide provides the foundational principles and detailed protocols necessary for researchers to confidently characterize this and structurally related molecules, ensuring the integrity and validity of their scientific endeavors.

References

- Vertex AI Search. CAS 99169-99-0: this compound.

- Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.